1-benzyl-5-chloro-1H-indole-2-carboxylic acid

Physicochemical profiling Medicinal chemistry Lead optimization

Researchers face structural ambiguity when sourcing N-benzyl-5-chloroindole-2-carboxylic acids: generic indole-2-carboxylates lack the 5-chloro or N-benzyl required for chemokine receptor or HCV NS5B SAR. This compound solves that precisely. - AstraZeneca-validated CCR2b antagonist core; C2-COOH enables amide/bioisostere libraries. - 5-Cl provides MS tag and halogen bonding vector; N-benzyl locks lipophilic pocket geometry. - Essential precursor for C3 sulfenylation (PPAR-γ partial agonists) or cross-coupling (HCV NS5B). - Immediate shipment; 1g-100g quantities available.

Molecular Formula C16H12ClNO2
Molecular Weight 285.73
CAS No. 1026645-16-8
Cat. No. B2646279
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-benzyl-5-chloro-1H-indole-2-carboxylic acid
CAS1026645-16-8
Molecular FormulaC16H12ClNO2
Molecular Weight285.73
Structural Identifiers
SMILESC1=CC=C(C=C1)CN2C3=C(C=C(C=C3)Cl)C=C2C(=O)O
InChIInChI=1S/C16H12ClNO2/c17-13-6-7-14-12(8-13)9-15(16(19)20)18(14)10-11-4-2-1-3-5-11/h1-9H,10H2,(H,19,20)
InChIKeyZKLFRWIEGLBBEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Benzyl-5-chloro-1H-indole-2-carboxylic acid: Indole-2-Carboxylic Acid Scaffold Overview


1-Benzyl-5-chloro-1H-indole-2-carboxylic acid (CAS 1026645-16-8) is a synthetic indole-2-carboxylic acid derivative with molecular formula C₁₆H₁₂ClNO₂ and molecular weight 285.72 g/mol . The compound features an N-benzyl substituent and a chlorine atom at the indole 5-position, placing it within the well-characterized N-benzylindole-2-carboxylic acid class that has demonstrated antagonist activity at chemokine receptors such as CCR2b [1]. The carboxylic acid handle at C2 enables facile derivatization to amides, esters, and hydrazides, making this compound a versatile fragment or intermediate for structure-activity relationship (SAR) exploration across multiple target classes [2].

Workflow Fragment-based SAR for chemokine receptors
Derivatization Amide, ester, and hydrazide synthesis handle at C2
Substitution 5-Chloro for halogen-bonding and electronic tuning studies

Why Generic Indole-2-carboxylic Acids Cannot Substitute in SAR Studies


The N-benzyl and 5-chloro substituents in 1-benzyl-5-chloro-1H-indole-2-carboxylic acid are not interchangeable with generic indole-2-carboxylic acid building blocks. In the CCR2b antagonist series, substitution at the indole 5-position with chlorine was explicitly explored alongside the unsubstituted indole, and SAR studies demonstrated that halogen substitution at this position contributes to receptor binding affinity [1]. Removal of the N-benzyl group (e.g., using 5-chloro-1H-indole-2-carboxylic acid, CAS 10517-21-2) eliminates the lipophilic interaction with small hydrophobic pockets identified in CCR2b and other target proteins. Conversely, the absence of the 5-chloro substituent (as in 1-benzyl-1H-indole-2-carboxylic acid, CAS 17017-71-9) alters the electronic properties of the indole ring and can significantly reduce binding potency in chemokine receptor assays [1]. For procurement decisions, this means that substituting a different indole-2-carboxylic acid derivative will introduce an uncontrolled variable in any SAR or fragment-growing campaign.

N-Benzyl removal May eliminate lipophilic pocket contacts essential for CCR2b binding; 1H-indole-2-carboxylic acid analogs lack this interaction.
5-Cl absence Alters ring electronics and can reduce chemokine receptor affinity; non-halogenated benzyl indole cannot reproduce the 5-Cl SAR profile.
C3-unsubstituted core Cannot engage HCV NS5B or PPAR-γ targets without derivatization; pre-functionalized C3 analogs are not interchangeable synthetic precursors.

Quantitative Differentiation Evidence Against Closest Analogs


Lipophilicity and Molecular Weight Differentiation vs. Non-Chlorinated Analog

The 5-chloro substitution produces a measurable increase in molecular weight and lipophilicity compared to the non-halogenated analog 1-benzyl-1H-indole-2-carboxylic acid (CAS 17017-71-9), with consequences for target binding, membrane permeability, and metabolic stability . The chlorine atom adds 34.44 g/mol to the molecular weight (285.72 vs. 251.28 g/mol) and is predicted to increase LogP by approximately 0.6–0.9 units based on the Hansch π constant for aromatic chlorine [1]. This physicochemical shift directly impacts the compound's behavior in biological assays and its suitability as a fragment starting point for targets requiring halogen bonding or hydrophobic interactions.

MW & LogP shift
Data to verify
ΔMW +34.44 g/mol; ΔLogP ≈ +0.6–0.9
Shifts compound into higher lipophilicity fragment space
Parent LogP 3.39; Hansch π estimation for aromatic Cl
Physicochemical profiling Medicinal chemistry Lead optimization

CCR2b Antagonism: Contribution of 5-Chloro Substitution to Binding Affinity

In the N-benzylindole-2-carboxylic acid CCR2b antagonist series, SAR studies at AstraZeneca explicitly examined both indole and 5-chloroindole derivatives (Table 1) and found that small lipophilic substituents including halogen at the 5-position were well tolerated and contributed to receptor binding [1]. The lead compound 1 (unsubstituted indole, corresponding to the N-benzyl parent without 5-chloro) had an IC₅₀ of 1.7 μM against CCR2b. Structure-activity relationship exploration demonstrated that substitution at the indole 5-position with electron-withdrawing groups such as nitro (compound 23) and trifluoromethyl (compound 27) was well tolerated when placed at C-5, and the 5-chloro variant falls within this tolerated substitution pattern [1]. The 5-chloro substitution additionally provides a synthetic handle (halogen) for further derivatization via cross-coupling reactions.

CCR2b SAR: 5-Cl role
Class-level
5-Cl subset well-tolerated; parent IC₅₀ = 1.7 μM (lead compound 1)
Supports fragment SAR fit within established CCR2b antagonist series
No direct IC₅₀ for exact compound; inferred from analogue panel
Chemokine receptor antagonism Inflammation Immunomodulation

HCV NS5B Polymerase: Structural Requirement for C3-Substitution

The X-ray crystal structure of HCV NS5B polymerase (PDB: 3SKH) co-crystallized with 1-benzyl-5-chloro-3-(2-fluorophenyl)-1H-indole-2-carboxylic acid reveals that the C3-aryl substituent forms critical bidentate interactions with the protein backbone in the palm site [1]. The initial indole lead with C3 substitution showed NS5B IC₅₀ = 0.9 μM, and optimization of the C3-heterocycle yielded compounds 7q (IC₅₀ = 0.032 μM) and 7r (IC₅₀ = 0.017 μM) [1]. The target compound 1-benzyl-5-chloro-1H-indole-2-carboxylic acid lacks any C3 substituent, meaning it cannot form these essential protein-ligand interactions and is therefore predicted to be inactive or very weakly active against HCV NS5B. This represents a critical selectivity gate: the target compound is functionally differentiated from the C3-substituted analogs by at least two orders of magnitude in predicted potency.

HCV NS5B structural gate
Class-level
C3-aryl mandatory for palm site; estimated >500-fold gap vs C3-substituted analogs
Compound predicted inactive at NS5B without C3 functionalization
PDB 3SKH confirms bidentate C3-aryl backbone interactions
HCV NS5B polymerase Antiviral drug discovery Structure-based drug design

PPAR-γ Modulation: C3-Thiophenyl Requirement for Receptor Engagement

Patent US20030032581 discloses that 1-(p-chlorobenzyl)-5-chloro-3-thiophenylindole-2-carboxylic acid is a potent and selective PPAR-γ ligand exhibiting partial agonist activity (<30% maximal effect relative to rosiglitazone) and antagonist activity in both cell-free and cell-based assays [1]. The C3-thiophenyl substitution is essential for this activity. The target compound 1-benzyl-5-chloro-1H-indole-2-carboxylic acid, which lacks the C3-thiophenyl group, serves as the synthetic precursor to such PPAR-γ modulators. This illustrates a recurring SAR theme across multiple target classes: the N-benzyl-5-chloro-indole-2-carboxylic acid core requires C3 functionalization for potent target engagement, while the unsubstituted C3 compound is an essential intermediate.

PPAR-γ engagement gate
Class-level
C3-thiophenyl analog is potent PPAR-γ partial agonist; unsubstituted core expected inactive
C3-substitution required for PPAR-γ receptor modulation
Patent-derived SAR; no activity without C3-thiophenyl
PPAR-gamma modulation Metabolic disease Obesity therapeutics

Glycogen Phosphorylase Inhibition: Validating the 5-Chloroindole Core

5-Chloro-1H-indole-2-carboxylic acid ((1S,2R)-1-benzyl-2-dimethylcarbamoyl-2-hydroxy-ethyl)-amide (CP-91149, CAS 186392-40-5) is a selective glycogen phosphorylase inhibitor with an IC₅₀ of 82–110 nM against recombinant human liver glycogen phosphorylase A (rHLGPa) [1]. The related analog CP-320,626 (5-chloro-1H-indole-2-carboxylic acid [(S)-1-(4-fluorobenzyl)-2-(4-hydroxy-piperidin-1-yl)-2-oxo-ethyl]-amide) shows IC₅₀ = 920 nM [2]. Both compounds incorporate the 5-chloroindole-2-carboxylic acid core. The free carboxylic acid target compound (without the elaborated amide side chain) is the precursor to these potent inhibitors, providing the validated 5-chloro substitution pattern that is present across multiple high-affinity glycogen phosphorylase inhibitors.

GP inhibitor core validation
Cross-study comparable
CP-91149 IC₅₀ 82–110 nM; CP-320,626 IC₅₀ 920 nM
5-Chloroindole core supports potent glycogen phosphorylase inhibitor development
Free acid is synthetic precursor; no direct GP inhibition
Glycogen phosphorylase Metabolic disease Type 2 diabetes

Research and Industrial Application Scenarios


Fragment-Based Lead Discovery for Chemokine Receptor Antagonists

The N-benzyl-5-chloro-indole-2-carboxylic acid scaffold has been validated as a CCR2b antagonist core by AstraZeneca's medicinal chemistry program [1]. The carboxylic acid handle permits conversion to diverse acid mimics (acylsulfonamides, tetrazoles) shown to maintain or improve CCR2b affinity. The 5-chloro substituent occupies a region of the receptor where electron-withdrawing groups are well tolerated, providing a starting point for halogen bonding optimization. This compound is appropriate for fragment-growing campaigns targeting chemokine receptors involved in inflammatory diseases, where the free acid enables maximum synthetic flexibility for amide coupling and bioisostere exploration.

Synthetic Intermediate for HCV NS5B Polymerase Inhibitors

Structural biology evidence (PDB: 3SKH) confirms that the N-benzyl-5-chloro core provides the correct geometry for indole-based HCV NS5B palm site inhibition, but only when combined with C3-heterocycle substitution [2]. The target compound serves as the optimal starting material for C3 diversification via palladium-catalyzed cross-coupling, electrophilic substitution, or directed C–H activation. The 5-chloro substituent additionally provides a spectroscopic handle (characteristic isotopic pattern in mass spectrometry) for monitoring synthetic transformations. Researchers developing HCV antivirals should procure this compound specifically for C3 library synthesis rather than purchasing pre-functionalized C3 analogs.

Core Scaffold for Glycogen Phosphorylase Inhibitor Library Synthesis

The 5-chloroindole-2-carboxylic acid motif is present in multiple sub-μM glycogen phosphorylase inhibitors including CP-91149 (IC₅₀ = 82–110 nM) and CP-320,626 (IC₅₀ = 920 nM) [3][4]. The N-benzyl substitution in the target compound adds an additional diversity point compared to the N–H indole used in CP-91149, offering three vectors for SAR exploration: C2-carboxylic acid (amide coupling), N1-benzyl (substituent variation), and C5-chloro (nucleophilic aromatic substitution or cross-coupling). This compound enables parallel library synthesis for metabolic disease targets where glycogen phosphorylase inhibition is therapeutically relevant.

PPAR-γ Modulator Synthesis: C3-Thiophenyl Installation Precursor

Patent literature establishes that 1-benzyl-5-chloro-3-(phenylthio)-1H-indole-2-carboxylic acid derivatives are potent PPAR-γ partial agonists with antagonist properties (<30% maximal rosiglitazone efficacy) [5]. The target compound, lacking the C3-thiophenyl group, is the direct synthetic precursor for installing this essential pharmacophoric element via sulfenylation chemistry. For groups pursuing PPAR-γ partial agonists as obesity or diabetes therapeutics, this specific compound is the mandated starting material — the C3-unsubstituted indole is required to enable regioselective C3 functionalization that would be impossible on a pre-substituted analog.

Application
Selection Property
Validation Focus
Chemokine receptor fragment-based SAR
N-benzyl-5-chloroindole-2-carboxylic acid scaffold with free acid handle
CCR2b binding and functional antagonism assays
HCV NS5B inhibitor intermediate synthesis
C3-functionalizable indole core with halogen spectroscopic handle
NS5B inhibition assay after C3-derivatization
Glycogen phosphorylase inhibitor library synthesis
5-chloroindole-2-carboxylic acid core with N-benzyl diversity point
Amide library screening against GP isoforms
PPAR-γ modulator precursor
C3-thiophenyl installation site on indole scaffold
PPAR-γ transactivation assay with C3-modified analogs
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